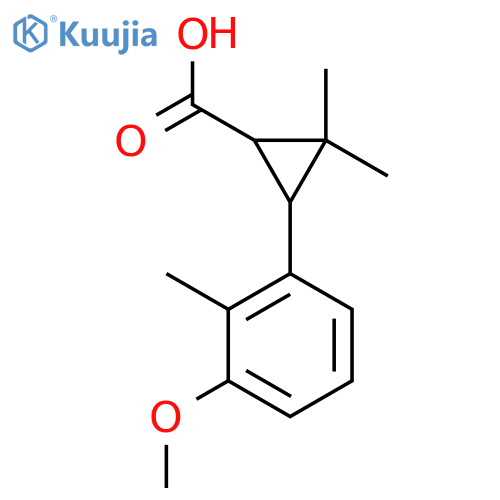Cas no 2229389-78-8 (3-(3-methoxy-2-methylphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid)

3-(3-methoxy-2-methylphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 3-(3-methoxy-2-methylphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid
- EN300-1764175
- 2229389-78-8
-
- インチ: 1S/C14H18O3/c1-8-9(6-5-7-10(8)17-4)11-12(13(15)16)14(11,2)3/h5-7,11-12H,1-4H3,(H,15,16)
- InChIKey: JRBVXHXTPHTFDT-UHFFFAOYSA-N
- ほほえんだ: OC(C1C(C2C=CC=C(C=2C)OC)C1(C)C)=O
計算された属性
- せいみつぶんしりょう: 234.125594432g/mol
- どういたいしつりょう: 234.125594432g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 17
- 回転可能化学結合数: 3
- 複雑さ: 311
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.8
- トポロジー分子極性表面積: 46.5Ų
3-(3-methoxy-2-methylphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1764175-0.25g |
3-(3-methoxy-2-methylphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid |
2229389-78-8 | 0.25g |
$1117.0 | 2023-09-20 | ||
| Enamine | EN300-1764175-10.0g |
3-(3-methoxy-2-methylphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid |
2229389-78-8 | 10g |
$5221.0 | 2023-06-03 | ||
| Enamine | EN300-1764175-10g |
3-(3-methoxy-2-methylphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid |
2229389-78-8 | 10g |
$5221.0 | 2023-09-20 | ||
| Enamine | EN300-1764175-5g |
3-(3-methoxy-2-methylphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid |
2229389-78-8 | 5g |
$3520.0 | 2023-09-20 | ||
| Enamine | EN300-1764175-0.05g |
3-(3-methoxy-2-methylphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid |
2229389-78-8 | 0.05g |
$1020.0 | 2023-09-20 | ||
| Enamine | EN300-1764175-2.5g |
3-(3-methoxy-2-methylphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid |
2229389-78-8 | 2.5g |
$2379.0 | 2023-09-20 | ||
| Enamine | EN300-1764175-0.1g |
3-(3-methoxy-2-methylphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid |
2229389-78-8 | 0.1g |
$1068.0 | 2023-09-20 | ||
| Enamine | EN300-1764175-1.0g |
3-(3-methoxy-2-methylphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid |
2229389-78-8 | 1g |
$1214.0 | 2023-06-03 | ||
| Enamine | EN300-1764175-1g |
3-(3-methoxy-2-methylphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid |
2229389-78-8 | 1g |
$1214.0 | 2023-09-20 | ||
| Enamine | EN300-1764175-5.0g |
3-(3-methoxy-2-methylphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid |
2229389-78-8 | 5g |
$3520.0 | 2023-06-03 |
3-(3-methoxy-2-methylphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid 関連文献
-
Xuesong Tan,Weiping Deng,Mi Liu,Qinghong Zhang,Ye Wang Chem. Commun., 2009, 7179-7181
-
Chengchun Tang,Yoshio Bando,Chunyi Zhi,Dmitri Golberg Chem. Commun., 2007, 4599-4601
-
4. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
-
Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216
-
Stefan A. Kobel,Olivier Burri,Mukul Girotra,Arne Seitz,Matthias P. Lutolf Lab Chip, 2012,12, 2843-2849
-
Kathryn J. Arm,J. A. Gareth Williams Chem. Commun., 2005, 230-232
-
David Balcells,Christophe Raynaud,Robert H. Crabtree,Odile Eisenstein Chem. Commun., 2009, 1772-1774
-
Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
3-(3-methoxy-2-methylphenyl)-2,2-dimethylcyclopropane-1-carboxylic acidに関する追加情報
Professional Introduction to 3-(3-methoxy-2-methylphenyl)-2,2-dimethylcyclopropane-1-carboxylic Acid (CAS No. 2229389-78-8)
3-(3-methoxy-2-methylphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, identified by its unique chemical structure and its CAS number CAS No. 2229389-78-8, represents a promising candidate for further exploration in drug discovery and development. The molecular framework of this compound, featuring a cyclopropane ring substituted with an aromatic phenyl group and specific functional groups, makes it an intriguing subject for medicinal chemists and researchers.
The 3-(3-methoxy-2-methylphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid structure is notable for its potential biological activity, which is often influenced by the spatial arrangement and electronic properties of its substituents. The cyclopropane moiety, in particular, is known to introduce rigidity into the molecular structure, which can significantly impact the compound's interactions with biological targets. This feature has been leveraged in the design of various pharmacophores to enhance binding affinity and selectivity.
In recent years, there has been a surge in research focused on cyclopropane-containing compounds due to their unique chemical properties and potential therapeutic applications. The 3-(3-methoxy-2-methylphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid derivative stands out as a compound that could be modified to target specific biological pathways. For instance, modifications at the phenyl ring or the carboxylic acid functionality could lead to novel derivatives with enhanced efficacy or reduced side effects.
One of the most exciting aspects of this compound is its potential use in the development of new drugs targeting neurological disorders. The aromatic ring system and the cyclopropane core suggest that it may interact with receptors or enzymes involved in neurodegenerative diseases such as Alzheimer's and Parkinson's. Current research in this area is exploring how structural modifications can fine-tune the pharmacological properties of such compounds to improve their therapeutic potential.
The synthesis of 3-(3-methoxy-2-methylphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid presents both challenges and opportunities for synthetic chemists. The cyclopropane ring is notoriously difficult to functionalize due to its high strain energy, but recent advances in synthetic methodologies have made it more accessible. Techniques such as transition-metal-catalyzed reactions and organometallic chemistry have enabled the construction of complex cyclopropane derivatives with greater ease than previously possible.
Furthermore, the presence of both methoxy and methyl groups on the aromatic ring introduces additional layers of complexity that can be exploited for fine-tuning biological activity. These substituents can influence electronic distribution, steric hindrance, and solubility properties, all of which are critical factors in drug design. By systematically varying these substituents, researchers can generate libraries of analogs that can be screened for optimal biological activity.
In conclusion, 3-(3-methoxy-2-methylphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid represents a fascinating compound with significant potential in pharmaceutical research. Its unique structural features make it an attractive scaffold for designing novel therapeutic agents targeting various diseases. As our understanding of its chemical properties and biological activities continues to grow, so too will its importance in drug discovery efforts.
2229389-78-8 (3-(3-methoxy-2-methylphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid) 関連製品
- 1594770-26-9(N,N-dimethyl-5-(piperidin-4-yl)-1,2,4-oxadiazol-3-amine)
- 1779347-39-5(2-amino-3-(1-methylpiperidin-3-yl)propanamide)
- 2361635-46-1(Pyridine, 3-(dimethylphosphinyl)-)
- 2172317-74-5((4-chloro-3-methylphenyl)methyldimethylamine)
- 1391054-73-1(3-Des4-(2-Piperidinyl)ethoxybenzoyl-7-4-(2-Piperidinyl)ethoxybenzoyl Raloxifene (>90%))
- 41917-83-3(3-(4-(Trifluoromethyl)phenyl)acrylaldehyde)
- 782504-52-3(2-Pyridinemethanol, a-(3-methoxyphenyl)-)
- 890094-31-2(1-(5-Amino-2-chloro-6-methylpyrimidin-4-yl)piperidine-4-carboxylic acid)
- 324538-59-2(ethyl 2-(3-methylbenzamido)-1,3-thiazole-4-carboxylate)
- 2307772-55-8(rac-(2R,3R)-3-(1-methyl-1H-pyrazol-4-yl)oxolane-2-carboxylic acid hydrochloride)




